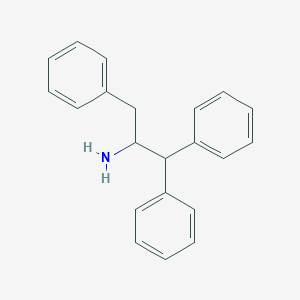![molecular formula C15H24O B12322731 1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)
1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid compound with the molecular formula C15H24O and a molecular weight of 220.4 g/mol. This compound is isolated from the herbs of Sarcandra glabra. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8alpha-Hydroxy-alpha-gurjunene can be synthesized through multi-step chemical reactions. The synthesis typically involves the reaction of appropriate starting materials with specific reagents under controlled conditions . The exact synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of 8alpha-Hydroxy-alpha-gurjunene involves large-scale extraction from natural sources, such as the herbs of Sarcandra glabra. The extraction process may include solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Analyse Chemischer Reaktionen
Types of Reactions: 8alpha-Hydroxy-alpha-gurjunene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 8alpha-Hydroxy-alpha-gurjunene.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
8alpha-Hydroxy-alpha-gurjunene has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the synthesis of other sesquiterpenoids.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating various diseases.
Industry: 8alpha-Hydroxy-alpha-gurjunene is used in the production of natural products and as an ingredient in various formulations.
Wirkmechanismus
The mechanism of action of 8alpha-Hydroxy-alpha-gurjunene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
8alpha-Hydroxy-alpha-gurjunene can be compared with other similar sesquiterpenoids, such as:
- Palustrol (CAS#5986-49-2)
- Aromadendrene (CAS#489-39-4)
- Spathulenol (CAS#6750-60-3)
- Globulol (CAS#489-41-8)
- Epiglobulol (CAS#88728-58-9)
- 4,10-Aromadendranediol (CAS#70051-38-6)
These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures . The differences in their physicochemical properties, bioactivity, and pharmacological properties highlight the uniqueness of 8alpha-Hydroxy-alpha-gurjunene.
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol |
InChI |
InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3 |
InChI-Schlüssel |
QKUHHSKUAZHDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12322655.png)
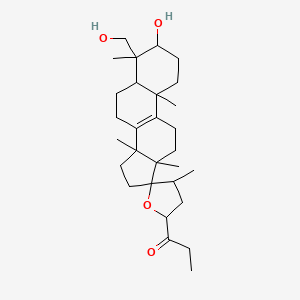
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)
![Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate](/img/structure/B12322678.png)

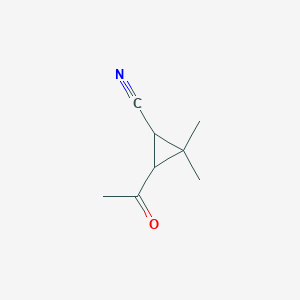
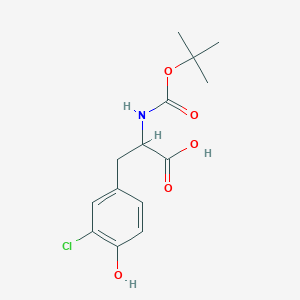
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12322699.png)
![Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate](/img/structure/B12322705.png)
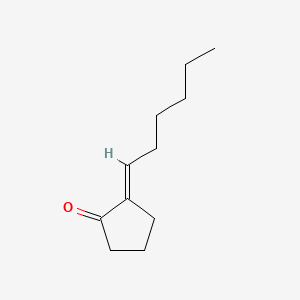
![7-Methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12322716.png)
